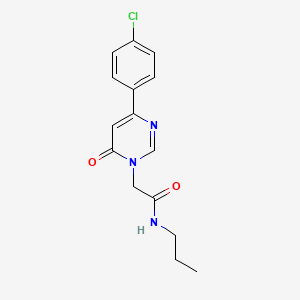
2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-propylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves a detailed explanation of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Compounds with structural similarities to "2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-propylacetamide" have been synthesized for various purposes, including as potential therapeutic agents and as part of studies into novel chemical reactions. For instance, synthesis routes for triazolo[1,5-c]pyrimidines were explored due to their activity as mediator release inhibitors, potentially useful in antiasthma applications (Medwid et al., 1990). Similarly, the synthesis of novel thiazolidinone and acetidinone derivatives, showcasing diverse chemical reactivity and the potential for antimicrobial activity, highlights the versatility of pyrimidine derivatives in generating bioactive molecules (Mistry et al., 2009).
Biological Activities
The chemical class to which "2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-propylacetamide" belongs has been investigated for various biological activities. One area of research focuses on the antimicrobial properties of pyrimidinone and oxazinone derivatives, which were synthesized using citrazinic acid as a starting material and showed promising antibacterial and antifungal activities (Hossan et al., 2012). Another study on anilidoquinoline derivatives evaluated their therapeutic efficacy against Japanese encephalitis, revealing significant antiviral and antiapoptotic effects, suggesting the potential of these compounds in viral infection treatments (Ghosh et al., 2008).
Potential Therapeutic Uses
Research into compounds related to "2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-propylacetamide" also includes the exploration of their therapeutic potential beyond antimicrobial activities. This includes studies into their use as anti-inflammatory, antitumor, and antifungal agents. For example, compounds synthesized for their ability to inhibit histamine release could lead to new treatments for asthma and allergies, demonstrating the potential of these molecules in addressing a range of health conditions (Medwid et al., 1990).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-(4-chlorophenyl)-6-oxopyrimidin-1-yl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c1-2-7-17-14(20)9-19-10-18-13(8-15(19)21)11-3-5-12(16)6-4-11/h3-6,8,10H,2,7,9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGDRUVBDIHPHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C=NC(=CC1=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-propylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2727920.png)
![N'-[2-(1H-benzimidazol-2-ylsulfanyl)propanoyl]pyridine-4-carbohydrazide](/img/structure/B2727922.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2727923.png)
![N-(3,3-diphenylpropyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2727924.png)
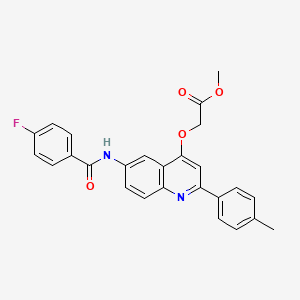
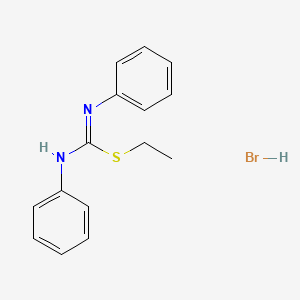
![N-[1-methyl-3-(trifluoromethyl)-5-thieno[2,3-c]pyrazolyl]carbamic acid 2,2-dimethylpropyl ester](/img/structure/B2727930.png)
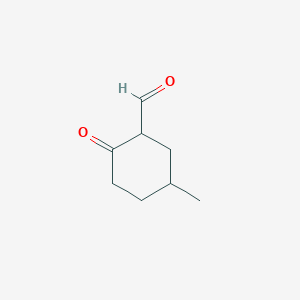
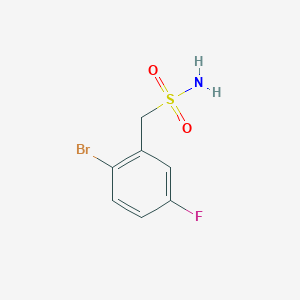
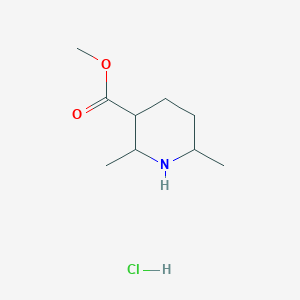
![N-(3-chlorophenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2727936.png)
![(2,3-Dimethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2727937.png)
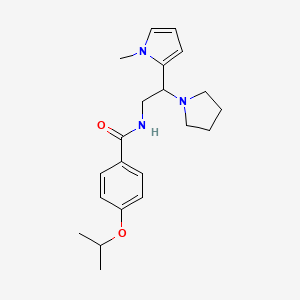
![1-[(2-Hydroxyethyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2727941.png)